1-Ethynyl-4-iodobenzene CAS number
1-Ethynyl-4-iodobenzene CAS number
An In-Depth Technical Guide to 1-Ethynyl-4-iodobenzene (CAS No. 766-99-4): A Strategic Building Block for Advanced Chemical Synthesis
Introduction
1-Ethynyl-4-iodobenzene is a bifunctional organic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique structure, featuring a terminal alkyne and an aryl iodide, offers two distinct and highly reactive sites for orthogonal chemical transformations. This guide provides an in-depth analysis of its properties, synthesis, and applications, with a particular focus on its utility in drug discovery and materials science. The Chemical Abstracts Service (CAS) has assigned the number 766-99-4 to this compound, which serves as its unique identifier in chemical literature and databases.
Physicochemical Properties and Safety Data
Understanding the fundamental properties of 1-Ethynyl-4-iodobenzene is paramount for its effective use and safe handling in a laboratory setting. This compound is typically a yellow liquid or solid with a molecular weight of approximately 228.03 g/mol .[1][2]
| Property | Value | Source(s) |
| CAS Number | 766-99-4 | [1][2] |
| Molecular Formula | C₈H₅I | [2] |
| Molecular Weight | 228.03 g/mol | [2] |
| Appearance | Yellow liquid or solid | [1] |
| Purity | Typically ≥95% - 98% | [2] |
| InChI Key | MYGXITKLGQBZBV-UHFFFAOYSA-N | [1] |
| SMILES | C#Cc1ccc(I)cc1 | [1][2] |
Safety and Handling
1-Ethynyl-4-iodobenzene is classified as a hazardous substance and requires careful handling.[1][2] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
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Precautionary Measures: Work should be conducted in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][4]
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Storage: The compound is light-sensitive and should be stored in a cool, dark, and dry place (recommended 2-8°C) in a tightly sealed container.[5]
Core Reactivity: The Power of Orthogonal Functionality
The synthetic utility of 1-Ethynyl-4-iodobenzene stems from the differential reactivity of its two functional groups: the terminal alkyne and the carbon-iodine bond. This allows for selective, stepwise reactions, making it a cornerstone reagent in complex molecule synthesis.
The C–I bond is the most reactive of the aryl halides (C–I > C–Br > C–Cl) in palladium-catalyzed cross-coupling reactions.[6] This high reactivity allows for coupling reactions to occur under mild conditions, often at room temperature, preserving sensitive functional groups elsewhere in the molecule.[6] The terminal alkyne provides a versatile handle for forming carbon-carbon bonds, most notably through Sonogashira coupling.[7][8]
Key Application: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a foundational method for constructing aryl-alkynyl bonds.[6][7] 1-Ethynyl-4-iodobenzene is an ideal substrate for this transformation, serving as a linchpin to connect different molecular fragments.
Mechanism of Action: A Self-Validating Catalytic System
The reaction proceeds through two interconnected catalytic cycles. The causality is clear: the palladium cycle activates the aryl iodide, while the copper cycle generates the reactive copper(I) acetylide intermediate.
Caption: Sonogashira coupling catalytic cycle.
Field-Proven Experimental Protocol: Synthesis of a Diarylacetylene
This protocol describes a typical Sonogashira coupling using 1-Ethynyl-4-iodobenzene. The choice of a palladium tetrakis catalyst and copper(I) iodide is standard, while a mild base like triethylamine (NEt₃) also serves as the solvent.[9]
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Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Ethynyl-4-iodobenzene (1.0 eq), the desired terminal alkyne partner (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
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Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed triethylamine (NEt₃) or a mixture of toluene and diisopropylethylamine (DIPEA).[9]
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
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Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
The rigid, linear scaffold provided by the aryl-alkynyl motif is highly desirable in medicinal chemistry for probing protein binding pockets.[10] 1-Ethynyl-4-iodobenzene serves as a versatile precursor for synthesizing bioactive molecules and complex pharmaceutical intermediates.[1][11]
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Lead Optimization: The compound allows for the rapid generation of compound libraries. By keeping the 4-ethynylphenyl core constant, medicinal chemists can systematically vary the substituent introduced via Sonogashira coupling to explore structure-activity relationships (SAR).[12]
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Case Study - BCR-ABL Inhibitors: In the development of treatments for chronic myeloid leukemia (CML), Sonogashira coupling is used to synthesize potent inhibitors of the BCR-ABL protein, including mutants resistant to existing therapies like imatinib.[13] For instance, 1-Ethynyl-4-iodobenzene can be coupled with a substituted 3-amino-1H-indazole to create the core of a potent pan-BCR-ABL inhibitor.[13]
Caption: Role of 1-Ethynyl-4-iodobenzene in a drug discovery pipeline.
Utility in Materials Science
Beyond pharmaceuticals, 1-Ethynyl-4-iodobenzene is a valuable monomer for the synthesis of advanced materials.[1][11]
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Conjugated Polymers: The aryl-alkynyl linkage extends π-conjugation, a key property for organic electronic materials. Polymers incorporating this unit can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Functional Materials: Its rigid structure makes it suitable for creating porous organic frameworks (POFs) and other nanomaterials with tailored electronic and physical properties.[11]
Conclusion
1-Ethynyl-4-iodobenzene (CAS No. 766-99-4) is a powerful and versatile reagent whose value lies in the strategic placement of two reactive functional groups. Its predictable reactivity, particularly in Sonogashira cross-coupling reactions, provides chemists with a reliable tool for constructing complex molecular architectures. For researchers in drug discovery, it offers an efficient route to novel therapeutics by enabling rapid lead generation and optimization. In materials science, it serves as a fundamental building block for next-generation functional organic materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full synthetic potential.
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